Butyramide, 4-piperidino- Butyramide, 4-piperidino-
Brand Name: Vulcanchem
CAS No.: 4672-14-4
VCID: VC14257563
InChI: InChI=1S/C9H18N2O/c10-9(12)5-4-8-11-6-2-1-3-7-11/h1-8H2,(H2,10,12)
SMILES:
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol

Butyramide, 4-piperidino-

CAS No.: 4672-14-4

Cat. No.: VC14257563

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Butyramide, 4-piperidino- - 4672-14-4

Specification

CAS No. 4672-14-4
Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
IUPAC Name 4-piperidin-1-ylbutanamide
Standard InChI InChI=1S/C9H18N2O/c10-9(12)5-4-8-11-6-2-1-3-7-11/h1-8H2,(H2,10,12)
Standard InChI Key IXUJSVVQCPFGAV-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CCCC(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Butyramide, 4-piperidino- (IUPAC name: 4-piperidin-1-ylbutanamide) features a four-carbon butyramide chain terminated by a piperidine moiety. The piperidine ring, a six-membered heterocycle with one nitrogen atom, adopts a chair conformation, optimizing steric and electronic interactions. Key structural descriptors include:

PropertyValue
Molecular FormulaC₉H₁₈N₂O
Molecular Weight170.25 g/mol
Canonical SMILESC1CCN(CC1)CCCC(=O)N
InChI KeyIXUJSVVQCPFGAV-UHFFFAOYSA-N
Topological Polar Surface Area41.1 Ų

The amide group (-CONH₂) at the terminal position enhances hydrogen-bonding potential, while the piperidine moiety contributes to lipophilicity, influencing blood-brain barrier permeability .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for butyramide, 4-piperidino- adducts, derived from ion mobility spectrometry, suggest moderate molecular compactness. For instance, the [M+H]+ ion (m/z 171.14918) exhibits a CCS of 140.4 Ų, comparable to mid-sized neuropeptides . Molecular dynamics simulations indicate that the piperidine ring’s chair conformation minimizes steric clashes with the butyramide chain, stabilizing the molecule in aqueous environments.

Synthesis and Derivative Development

Synthetic Routes

The synthesis of butyramide, 4-piperidino- typically involves nucleophilic substitution between a butyramide precursor (e.g., 4-chlorobutyramide) and piperidine. Key steps include:

  • Alkylation: Reaction of piperidine with 4-chlorobutyramide in a polar aprotic solvent (e.g., DMF) at 60–80°C.

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents.

  • Characterization: Confirmation via ¹H NMR (δ 1.4–1.6 ppm for piperidine protons) and LC-MS.

Structural Analogs and SAR Insights

Modifications to the piperidine or butyramide moieties yield analogs with enhanced bioactivity:

  • 2,2-Diaryl-4-piperidinobutyramides: Substitution at the 2-position with aryl groups (e.g., fluorophenyl) enhances binding to opioid receptors, conferring anti-diarrheal and analgesic effects .

  • N-Acyl Derivatives: Acryloylation of the piperidine nitrogen (e.g., 1-[(11)C]-methyl-4-piperidinyl-N-butyrate) improves radiotracer properties for positron emission tomography (PET) imaging of butyrylcholinesterase activity in Alzheimer’s disease .

Pharmacological and Biological Activities

Analgesic and Anti-Diarrheal Effects

Butyramide, 4-piperidino- analogs exhibit dual therapeutic actions:

  • Opioid Receptor Modulation: 2,2-Diphenyl-4-piperidinobutyramides inhibit gastrointestinal motility via μ-opioid receptor agonism, reducing diarrhea frequency in preclinical models (ED₅₀: 0.5 mg/kg) .

  • Peripheral Antinociception: Fluorinated derivatives (e.g., 2-(4-fluorophenyl)- variants) show 3-fold greater potency than morphine in tail-flick assays, likely due to enhanced CNS penetration .

Neuroimaging Applications

Radiolabeled derivatives like ¹¹C-MP4B (1-[(11)C]-methyl-4-piperidinyl-N-butyrate) serve as PET tracers for quantifying butyrylcholinesterase (BuChE) activity in Alzheimer’s disease. Key findings include:

  • Effective Dose: 4.2 µSv/MBq, permitting multiple annual scans without exceeding safety thresholds .

  • Organ Distribution: Highest uptake in the liver (35% ID/g) and kidneys (22% ID/g), with rapid urinary excretion (60% within 2 hours) .

Preclinical and Clinical Research Findings

CompoundIC₅₀ (µM)Cell Line
3,5-Bis(4-hydroxybenzylidene)-4-piperidone0.8L1210 murine leukemia
N-Acryloyl analog0.3Molt 4/C8 human T-cell

Mechanistic studies reveal DNA intercalation and apoptosis induction via caspase-3 activation .

Future Directions and Research Gaps

Targeted Drug Design

  • Selective BuChE Inhibitors: Optimizing 4-piperidinobutyramides for BuChE specificity could yield Alzheimer’s therapeutics with fewer cholinergic side effects than donepezil .

  • Pro-Drug Development: Esterification of the amide group may enhance oral bioavailability, currently a limitation for piperidine-containing agents.

Mechanistic Elucidation

  • Receptor Profiling: Comprehensive GPCR screening is needed to identify off-target effects of analgesic analogs .

  • Metabolic Pathways: LC-MS/MS studies to map hepatic cytochrome P450-mediated oxidation pathways will inform toxicity mitigation strategies .

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